5-bromo-2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]pyridine-3-carboxamide
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Overview
Description
5-bromo-2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H16BrClN2O2 and its molecular weight is 383.67. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound and its derivatives are synthesized through various chemical reactions, demonstrating the versatility and adaptability of pyridine-based structures in organic synthesis. For instance, studies have shown the synthesis of pyridine derivatives through reactions involving bromination, acylation, and condensation processes, providing foundational methodologies for creating complex molecules (Bagley, Glover, Merritt, & Xiong, 2004).
Structural characterization techniques, including NMR, FT-IR, and X-ray crystallography, have been employed to confirm the molecular structures of these compounds. This is crucial for understanding the molecular basis of their reactivity and potential biological activities. For example, the crystal structure of a related pyridine derivative was determined, showcasing the importance of accurate structural elucidation in the development of pharmaceuticals and materials science (Anuradha, Vasuki, Surendrareddy, Veerareddy, & Dubey, 2014).
Biological Evaluation
- While the specific compound "5-bromo-2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]pyridine-3-carboxamide" may not have direct references to biological activity, closely related compounds have been evaluated for their potential biological effects. For instance, the synthesis and biological evaluation of pyridine C-nucleosides and their analogues against tumor-cell lines and viruses indicate a broad interest in pyridine derivatives for therapeutic applications, even though marked biological activity was not found in one study (Hemel, Esmans, Groot, Dommisse, Balzarini, & Clercq, 1994).
Chemical Reactivity and Applications
- The reactivity of pyridine derivatives, including bromination and nucleophilic substitution reactions, is of significant interest. This reactivity forms the basis for further modifications and derivatizations of the pyridine core, leading to a wide range of compounds with potential applications in drug development and materials science. For example, the efficient synthesis of a bromo-methoxy-methylaminopyridine derivative highlights the synthetic utility of these compounds in developing receptor antagonists (Hirokawa, Horikawa, & Kato, 2000).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for the research and development of similar compounds could involve further investigation into their potential applications in various fields. For instance, 5-Bromo-2-chloropyridine may be used as a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst3 receptor antagonist .
Properties
IUPAC Name |
5-bromo-2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN2O2/c1-10-4-3-5-11(2)14(10)22-7-6-19-16(21)13-8-12(17)9-20-15(13)18/h3-5,8-9H,6-7H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBMPPNLUNDDSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCNC(=O)C2=C(N=CC(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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